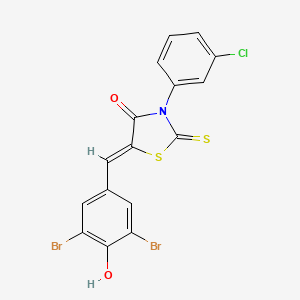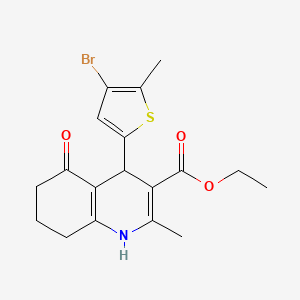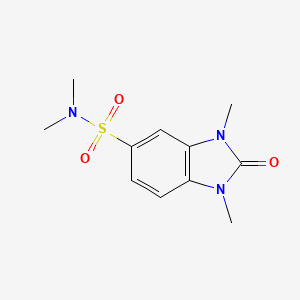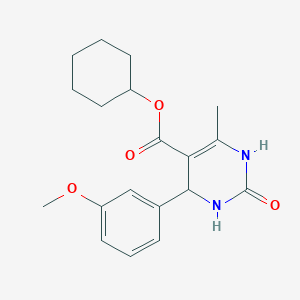![molecular formula C15H26N2O2 B5021906 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol](/img/structure/B5021906.png)
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol, also known as FUBP1, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol exerts its effects by binding to the FUSE-binding protein (this compound), which is a transcription factor that regulates gene expression. By binding to this compound, this compound inhibits its activity, leading to the downregulation of genes that are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of gene expression, and the modulation of neurotransmitter release in the brain. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol is its versatility in various research applications. However, there are also some limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol, including the development of new drug candidates based on its structure, the exploration of its potential applications in other fields such as immunology and infectious diseases, and the investigation of its effects on other transcription factors and signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of this compound, as well as its potential toxicity and side effects.
Synthesemethoden
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol can be synthesized using a multi-step process that involves the reaction of 1,4-dibromobutane with 5-methyl-2-furfural to form 3-(5-methyl-2-furyl)butyl bromide. This compound is then reacted with piperazine to form the intermediate product, 4-(3-(5-methyl-2-furyl)butyl)-1-piperazine. Finally, this intermediate is reduced using sodium borohydride to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-{4-[3-(5-methyl-2-furyl)butyl]-1-piperazinyl}ethanol has been studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, this compound has been shown to inhibit the growth of cancer cells by targeting the FUSE-binding protein (this compound), which is involved in the regulation of gene expression. In drug discovery, this compound has been used as a scaffold for the development of new drug candidates. In neuroscience, this compound has been studied for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[4-[3-(5-methylfuran-2-yl)butyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c1-13(15-4-3-14(2)19-15)5-6-16-7-9-17(10-8-16)11-12-18/h3-4,13,18H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLCXWHVBAKFNAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)CCN2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-1-naphthylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5021838.png)
![N-[4-(5-{[2-(butylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-chlorobenzamide](/img/structure/B5021846.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B5021851.png)
![2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B5021855.png)
![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5021867.png)

![8-(1-benzofuran-2-ylmethyl)-1-(2-phenylethyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5021883.png)
![N-[(4-methylphenyl)sulfonyl]-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5021888.png)

![3-[benzyl(methyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5021899.png)

![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B5021915.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5021921.png)
